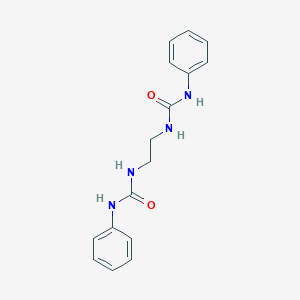
1,2-Bis(phenylureido)ethane
Vue d'ensemble
Description
1,2-Bis(phenylureido)ethane, also known as BPE, is a molecule that has gained significant attention in the field of medicinal chemistry due to its potential applications as a bioactive compound. BPE is a symmetrical molecule with two urea groups attached to an ethane backbone.
Mécanisme D'action
The mechanism of action of 1,2-Bis(phenylureido)ethane is not well understood, but it is believed to act by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins. 1,2-Bis(phenylureido)ethane has been shown to induce oxidative stress in bacterial and fungal cells, leading to cell death. In cancer cells, 1,2-Bis(phenylureido)ethane has been shown to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
1,2-Bis(phenylureido)ethane has been shown to have a low toxicity profile, making it a potential candidate for drug development. 1,2-Bis(phenylureido)ethane has been reported to have no significant effect on the liver and kidney function, hematological parameters, and lipid profile in animal models. However, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2-Bis(phenylureido)ethane is its broad-spectrum activity against bacteria, fungi, and viruses. 1,2-Bis(phenylureido)ethane also has a low toxicity profile, making it a potential candidate for drug development. However, one of the limitations of 1,2-Bis(phenylureido)ethane is its low solubility in water, which can limit its applications in aqueous systems. In addition, the mechanism of action of 1,2-Bis(phenylureido)ethane is not well understood, which can hinder its optimization for specific applications.
Orientations Futures
There are several future directions for the research on 1,2-Bis(phenylureido)ethane. One of the potential applications of 1,2-Bis(phenylureido)ethane is as a bioactive compound in the food industry, where it can be used as a preservative to inhibit the growth of bacteria and fungi. 1,2-Bis(phenylureido)ethane can also be used as a potential candidate for cancer treatment, where it can be optimized for specific cancer types. In addition, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health and to optimize its pharmacokinetic properties for drug development.
Conclusion
In conclusion, 1,2-Bis(phenylureido)ethane is a symmetrical molecule with two urea groups attached to an ethane backbone. It has gained significant attention in the field of medicinal chemistry due to its potential applications as a bioactive compound. 1,2-Bis(phenylureido)ethane has been extensively studied for its antibacterial, antifungal, antitumor, and antiviral properties. 1,2-Bis(phenylureido)ethane has a low toxicity profile, making it a potential candidate for drug development. However, further studies are needed to evaluate the long-term effects of 1,2-Bis(phenylureido)ethane on human health and to optimize its pharmacokinetic properties for drug development.
Applications De Recherche Scientifique
1,2-Bis(phenylureido)ethane has been extensively studied for its potential applications as a bioactive compound. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. 1,2-Bis(phenylureido)ethane has been tested against various bacterial and fungal strains, including drug-resistant strains, and has shown promising results in inhibiting their growth. In addition, 1,2-Bis(phenylureido)ethane has been shown to exhibit cytotoxic effects against cancer cell lines, making it a potential candidate for cancer treatment. 1,2-Bis(phenylureido)ethane has also been tested against different viruses, including herpes simplex virus and human immunodeficiency virus, and has shown antiviral activity.
Propriétés
Numéro CAS |
849-97-8 |
|---|---|
Nom du produit |
1,2-Bis(phenylureido)ethane |
Formule moléculaire |
C16H18N4O2 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
1-phenyl-3-[2-(phenylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C16H18N4O2/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22) |
Clé InChI |
CDTIOGUIESQOJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)NC2=CC=CC=C2 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

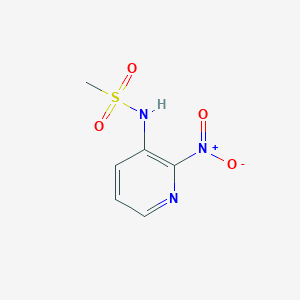
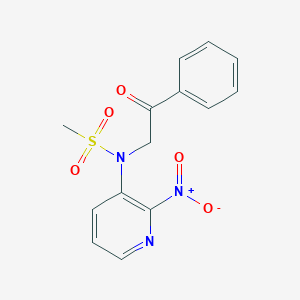
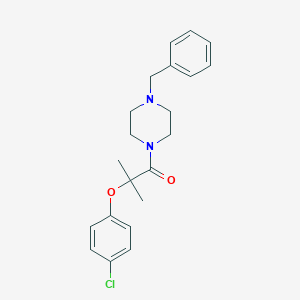
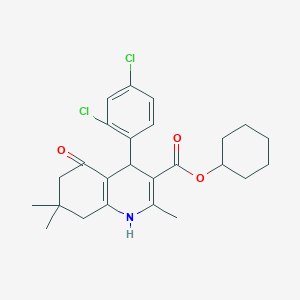


![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)

